molecular formula C17H19NO2 B11849064 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 98809-69-9

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11849064
CAS No.: 98809-69-9
M. Wt: 269.34 g/mol
InChI Key: QRCIZNPDVSGGGB-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound features a benzyloxy group at the 6th position and a methoxy group at the 7th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine and benzyl bromide.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,4-dimethoxyphenethylamine with benzyl bromide in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydroisoquinoline core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on improving yield, purity, and scalability. Common techniques include:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound with better control over reaction conditions and improved safety.

    Catalytic Processes: The use of catalysts can enhance reaction efficiency and selectivity, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Neurodegenerative Diseases
Research indicates that 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline shows potential as a lead compound for developing drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydroisoquinoline scaffold is known for its ability to interact with neurotransmitter systems and may help in the modulation of neuroprotective pathways.

2. Sleep Disorders
The compound has been investigated for its effects on sleep regulation. Certain derivatives of tetrahydroisoquinolines have demonstrated sedative properties, suggesting that this compound could be beneficial in developing treatments for insomnia and other sleep-related disorders.

3. Antiviral Activity
Recent studies have explored the antiviral properties of tetrahydroisoquinoline derivatives against various viruses, including coronaviruses. The compound's structural features may enhance its binding affinity to viral proteins or host cell receptors, providing a basis for further investigation into its use as an antiviral agent .

Biological Activities

1. Antitumor Effects
Tetrahydroisoquinoline derivatives have been reported to exhibit antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may share these properties, warranting further investigation into its potential as an anticancer agent .

2. Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant effects. Research indicates that modifications in the tetrahydroisoquinoline structure can influence its efficacy against seizure models in animal studies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other tetrahydroisoquinoline derivatives:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group at position 6Lacks benzyloxy group; simpler structure
7-Benzyloxy-1-methyl-1,2,3,4-tetrahydroisoquinolineBenzyloxy group at position 7Different substitution pattern; may affect biological activity
6-(Dimethylamino)-7-methoxy-1,2,3,4-tetrahydroisoquinolineDimethylamino group at position 6Alters pharmacokinetics and receptor interactions

This table illustrates how variations in substitution can lead to significant differences in biological activity and pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.

    Signal Transduction Pathways: It can affect various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the benzyloxy group but has similar structural features.

    6-Benzyloxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methoxy group at the 7th position.

    7-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the benzyloxy group at the 6th position.

Uniqueness

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

6-(Benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline (BMTHIQ) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of BMTHIQ, including its mechanisms of action, efficacy against various disease models, and structure-activity relationships.

Chemical Structure

BMTHIQ belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure that includes a methoxy and a benzyloxy group. The structural formula is as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}O_{3}

Anticancer Activity

BMTHIQ has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies demonstrated that BMTHIQ exhibits significant anti-proliferative effects on MDA MB-231 human breast cancer cells. The compound's mechanism appears to be linked to its ability to inhibit cell cycle progression and induce apoptosis in cancer cells.

Table 1: Anti-Proliferative Activity of BMTHIQ

Cell LineGI50 (µM)Mechanism of Action
MDA MB-23125Induction of apoptosis
DU-145 (Prostate)30Cell cycle arrest

The data indicates that BMTHIQ is more effective against breast cancer cells compared to prostate cancer cells, suggesting a selective action that may be leveraged for targeted therapies.

Neuroprotective Effects

Recent studies have indicated that BMTHIQ may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain. This inhibition could contribute to its potential utility in treating Alzheimer's disease.

Table 2: AChE Inhibition Potency of BMTHIQ

CompoundIC50 (nM)Reference
BMTHIQ1500
Donepezil0.5Standard AChE inhibitor
Rivastigmine1.5Standard AChE inhibitor

The IC50 value for BMTHIQ suggests moderate AChE inhibition compared to established drugs like donepezil and rivastigmine. This activity may help mitigate symptoms associated with neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of BMTHIQ can be attributed to its unique structural features. The presence of the benzyloxy and methoxy groups plays a critical role in modulating its pharmacological properties.

  • Benzyloxy Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.
  • Methoxy Group : Contributes to receptor binding affinity and selectivity.

Research indicates that modifications to these substituents can significantly alter the compound's efficacy and selectivity against various biological targets.

Case Studies

A notable study conducted by Wang et al. explored the effects of BMTHIQ in an animal model of Alzheimer's disease. The results showed that administration of BMTHIQ led to improved cognitive function and reduced amyloid plaque formation in the brain, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Properties

IUPAC Name

7-methoxy-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-10,18H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCIZNPDVSGGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326867
Record name 6-(benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98809-69-9
Record name 6-(benzyloxy)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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